1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
Overview
Description
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is a compound with a molecular formula of C18H23N3 and a molecular weight of 281.4 g/mol . It features a piperidine ring, a pyridine moiety, and a benzyl group, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with benzyl and pyridine moieties. One common synthetic route includes the nucleophilic substitution reaction where a piperidine derivative reacts with benzyl chloride and pyridine-4-carboxaldehyde under basic conditions . Industrial production methods often involve multi-step synthesis with purification processes to ensure high purity and yield .
Chemical Reactions Analysis
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Scientific Research Applications
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
These compounds share the piperidine moiety but differ in their additional functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and effects.
Properties
IUPAC Name |
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-2-5-17(6-3-1)14-21-12-4-7-18(15-21)20-13-16-8-10-19-11-9-16/h1-3,5-6,8-11,18,20H,4,7,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZFMMNDAKTLKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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